(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF4N3O/c22-14-4-3-5-15(23)18(14)19(30)28-10-8-13(9-11-28)12-29-17-7-2-1-6-16(17)27-20(29)21(24,25)26/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRJTLISSYQGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound known as (2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone has garnered attention in recent years for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring linked to a benzo[d]imidazole moiety , which is further substituted with a trifluoromethyl group . The presence of the chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 353.81 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
Case Study: Inhibition of Cancer Cell Proliferation
In one study, the compound showed an IC50 value of 16.24 nM against A549 cells, indicating potent anti-proliferative activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been identified as a selective inhibitor of mPGES-1 , an enzyme involved in prostaglandin E2 synthesis, which plays a crucial role in inflammation.
Research Findings on mPGES-1 Inhibition
In vivo studies reported an IC50 value of 8 nM , demonstrating its efficacy in reducing inflammation in models of rheumatoid arthritis. Additionally, it displayed selectivity over other prostanoid synthases, minimizing potential side effects associated with non-selective inhibitors.
Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus , with MIC values ranging from 20 to 40 µM .
Summary Table of Biological Activities
| Activity Type | Target Cell/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 16.24 nM | |
| Anti-inflammatory | mPGES-1 (enzyme) | 8 nM | |
| Antimicrobial | Staphylococcus aureus | 20-40 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : By selectively inhibiting mPGES-1, it reduces pro-inflammatory mediators.
- Antimicrobial Action : The presence of halogenated groups may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
